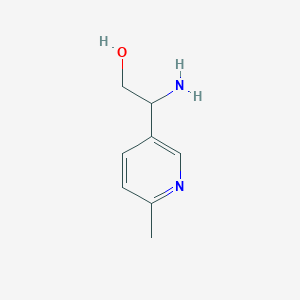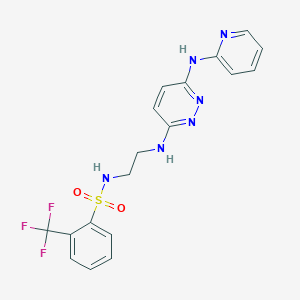
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
N-pyridin-3-yl-benzenesulfonamide derivatives have demonstrated significant antimicrobial activity. A study described the synthesis of such compounds and their effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli (Ijuomah, Ike, & Obi, 2022). These findings suggest potential applications in developing new antimicrobial agents to combat bacterial infections.
Antioxidant and Enzyme Inhibition
Compounds incorporating sulfonamide and triazine structures have shown promising antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. A study highlighted moderate radical scavenging and metal chelating activity among these benzenesulfonamides, indicating their potential in therapeutic applications related to oxidative stress and enzyme-related diseases (Lolak et al., 2020).
Antitumor and Antibacterial Agents
Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, including those linked with benzenesulfonamide, have been synthesized and evaluated for their antitumor and antibacterial properties. These compounds exhibited significant activity against human tumor cell lines and bacterial strains, suggesting their utility in cancer therapy and as antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis and Characterization for Metal Coordination
The structural properties of N-[2-(pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide have been explored for their potential as ligands in metal coordination. These studies contribute to the understanding of their molecular and supramolecular structures, offering insights into their use in metal coordination complexes, which could have implications in catalysis and material science (Jacobs, Chan, & O'Connor, 2013).
Anticancer Activity
Research into novel indenopyridine derivatives, including those incorporating the benzenesulfonamide moiety, has shown promising anticancer activity. These studies have identified compounds with significant potency against various cancer cell lines, highlighting the potential of such compounds in the development of new anticancer therapies (Ghorab & Al-Said, 2012).
properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-5-1-2-6-14(13)30(28,29)24-12-11-23-16-8-9-17(27-26-16)25-15-7-3-4-10-22-15/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKRVYBBBLSUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2389841.png)
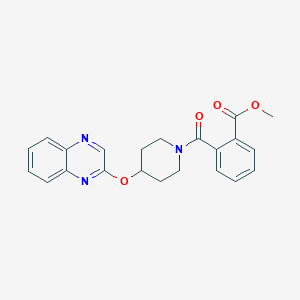

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2389848.png)
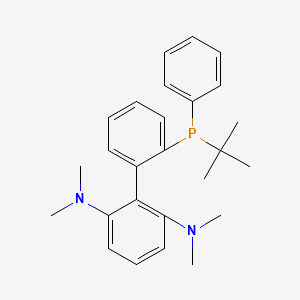
![3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2389850.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2389851.png)
![6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2389852.png)
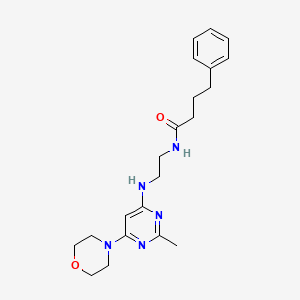
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2389854.png)
![2-[2,2-Bis(trifluoromethyl)morpholin-4-yl]ethanamine](/img/structure/B2389858.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2389859.png)
